molecular formula C8H4BrF11 B3040842 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane CAS No. 243977-17-5

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane

Cat. No.: B3040842
CAS No.: 243977-17-5
M. Wt: 389 g/mol
InChI Key: YKVUESIULZNJPI-UHFFFAOYSA-N
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Description

This compound features a perfluorinated cyclopentane core substituted with a trifluoromethyl group and a 2-bromoethyl chain. Its high fluorination confers exceptional stability, chemical inertness, and lipophilicity, making it valuable in specialty solvents, refrigerants, and advanced material synthesis . The bromoethyl group introduces unique steric and electronic effects, distinguishing it from analogs with shorter halogen substituents.

Properties

IUPAC Name

1-(2-bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF11/c9-2-1-3(8(18,19)20)4(10,11)6(14,15)7(16,17)5(3,12)13/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUESIULZNJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045675
Record name 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-17-5
Record name 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentane Ring Formation via 5-Endo-Trig Cyclization

The fluorinated cyclopentane core is typically constructed through nucleophilic cyclization reactions. A prominent approach involves 5-endo-trig cyclization of 2-trifluoromethyl-1-alkenes bearing appropriate substituents. For example, 3-(trifluoromethyl)homoallyl-substituted malonates undergo intramolecular attack by carbon nucleophiles in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This reaction proceeds via an Sₙ2′ mechanism, yielding difluoromethylene-substituted cyclopentanes.

Reaction Conditions:

  • Substrate: 3-(Trifluoromethyl)homoallyl malonate
  • Base: NaH (2.0 equiv)
  • Solvent: DMF, 0°C to room temperature
  • Yield: 72–85%

This method ensures regioselective formation of the cyclopentane ring, with fluorine atoms directing the stereochemistry. The electron-withdrawing effect of the trifluoromethyl group stabilizes the transition state, favoring cyclization over polymerization.

Bromoethyl Group Introduction via Radical Bromination

Following cyclopentane formation, the bromoethyl side chain is introduced through radical bromination. N-Bromosuccinimide (NBS) serves as the brominating agent, with azobisisobutyronitrile (AIBN) initiating radical chain reactions. The reaction typically occurs in nonpolar solvents such as carbon tetrachloride (CCl₄) at reflux temperatures.

Optimized Protocol:

  • Dissolve the fluorinated cyclopentane precursor in CCl₄.
  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 12–16 hours under inert atmosphere.
  • Purify via vacuum distillation or column chromatography.

Key Considerations:

  • Excess NBS minimizes di-bromination byproducts.
  • Radical inhibitors (e.g., hydroquinone) are avoided to prevent reaction quenching.

Alternative Pathway: Nucleophilic Substitution

The bromoethyl group can also be introduced via nucleophilic substitution of a pre-functionalized intermediate. For instance, a hydroxyl or tosyl group at the ethyl position is displaced by bromide ions using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Example Reaction:
$$ \text{R–OTs} + \text{Br}^- \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}_2} \text{R–Br} + \text{TsO}^- $$

Advantages:

  • High functional group tolerance.
  • Mild conditions (room temperature, 6–8 hours).

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key steps include:

  • Continuous Cyclization:

    • Substrate and base are pumped through a heated reactor (60–80°C).
    • Residence time: 30–45 minutes.
    • Yields exceed 90% due to precise temperature control.
  • Bromination in Microreactors:

    • NBS and AIBN are introduced in segmented flow to prevent runaway reactions.
    • Product is isolated via inline liquid-liquid extraction.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
5-Endo-Trig NaH, DMF, 0°C–RT 72–85 95–98 Moderate
Radical Bromination NBS, AIBN, CCl₄, 80°C 65–78 90–95 High
Nucleophilic Sub. TBAB, H₂O/CH₂Cl₂, RT 60–70 85–90 Low

Mechanistic Insights and Side Reactions

  • Radical Bromination: Proceeds via a chain mechanism:

    • Initiation: AIBN generates radicals upon heating.
    • Propagation: Abstraction of hydrogen from the ethyl group, followed by bromine transfer from NBS.
    • Termination: Radical recombination or disproportionation.
  • Common Side Reactions:

    • Over-bromination at adjacent carbons.
    • Elimination to form alkenes under prolonged heating.

Purification and Characterization

Post-synthesis purification involves:

  • Distillation: Effective for separating brominated products from unreacted starting materials.
  • Recrystallization: Hexane/ethyl acetate mixtures yield crystals suitable for X-ray diffraction.

Characterization Data:

  • ¹⁹F NMR: δ -72.3 (CF₃), -112.5 to -124.8 (ring CF₂).
  • MS (EI): m/z 389 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and chemical resistance.

    Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of multiple fluorine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane (CAS 125112-68-7)

  • Structural Difference : Bromine atom directly attached to the cyclopentane ring vs. a bromoethyl (-CH2CH2Br) chain in the target compound.
  • Properties :
    • Higher thermal stability due to reduced steric strain.
    • Lower molecular weight (C6BrF11, ~316.9 g/mol) compared to the bromoethyl variant.
    • Applications: Used as a fluorinated intermediate in pharmaceuticals and agrochemicals .
  • Reactivity : The bromine atom acts as a better leaving group than bromoethyl, favoring nucleophilic substitution reactions .

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane (CAS 106915-59-7)

  • Structural Difference : Chlorine substituent instead of bromoethyl.
  • Properties :
    • Lower molecular weight (C6ClF11, ~316.5 g/mol) and density compared to brominated analogs.
    • Reduced reactivity in substitution reactions due to chlorine’s higher electronegativity and weaker leaving group ability .
  • Applications : Primarily explored in refrigerant formulations due to its moderate environmental persistence .

1-Iodo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane (CAS 125112-67-6)

  • Structural Difference : Iodine substituent instead of bromoethyl.
  • Properties :
    • Higher molecular weight (C6F11I, ~407.95 g/mol) and density (2.15 g/cm³).
    • Lower boiling point (124.5°C) compared to brominated analogs, likely due to weaker intermolecular forces despite higher mass .
  • Reactivity : Iodine’s superior leaving group ability makes it useful in aromatic substitution and coupling reactions .

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7)

  • Structural Difference : Bromomethyl (-CH2Br) group instead of bromoethyl.
  • Properties :
    • Shorter alkyl chain reduces steric hindrance, enhancing accessibility in synthetic pathways.
    • Molecular weight (C7H10BrF3, ~231.05 g/mol) is significantly lower than the target compound .
  • Applications : Employed in pesticide and pharmaceutical synthesis due to its balanced reactivity and stability .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP, CAS 355-80-6)

  • Structural Difference : Hydroxyl-terminated fluorinated alcohol vs. bromoethyl-substituted cyclopentane.
  • Properties :
    • Distinct functional groups (OH vs. Br) lead to high surface activity (PSA: 20.23) and bioactivity.
    • Boiling point: 140.5°C; density: 1.52 g/cm³ .
  • Applications : Widely used in surfactants, polymer synthesis, and chemical intermediates .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³) Primary Applications
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane N/A C8H5BrF11 ~402.9* -CH2CH2Br Data Unavailable Data Unavailable Specialty solvents, advanced materials
1-Bromo-...cyclopentane 125112-68-7 C6BrF11 ~316.9 -Br Data Unavailable Data Unavailable Pharmaceutical intermediates
1-Chloro-...cyclopentane 106915-59-7 C6ClF11 ~316.5 -Cl Data Unavailable Data Unavailable Refrigerants
1-Iodo-...cyclopentane 125112-67-6 C6F11I 407.95 -I 124.5 2.15 Organic synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane 2091636-18-7 C7H10BrF3 231.05 -CH2Br Data Unavailable Data Unavailable Pesticides, pharmaceuticals
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) 355-80-6 C5H4F8O 232.07 -OH 140.5 1.52 Surfactants, polymer chemistry

*Estimated based on structural analogs.

Key Research Findings

  • Reactivity Trends : Halogen substituents influence reactivity—iodine > bromine > chlorine—in nucleophilic substitutions, while longer alkyl chains (e.g., bromoethyl) enhance steric effects but reduce volatility .
  • Application Diversity : Bromoethyl and bromomethyl derivatives are preferred in medicinal chemistry for their balanced reactivity, whereas OFP’s hydroxyl group enables surface-active applications .

Biological Activity

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane (CAS Number: 243977-17-5) is a fluorinated organic compound notable for its unique molecular structure and potential applications in various scientific fields. This article delves into its biological activity , synthesis methods, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name 1-(2-bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Molecular Formula C8H4BrF11
Molecular Weight 389.00 g/mol
CAS Number 243977-17-5
InChI Key InChI=1S/C8H4BrF11/c9-2-1-3(8(18,19)20)4(10,11)6(14,15)7(16,17)5(3,12)13/h1-2H2

Structural Characteristics

The compound features a cyclopentane ring with multiple fluorine substitutions and a bromine atom. The presence of fluorine atoms significantly influences its chemical stability and reactivity.

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane exhibits biological activity primarily through its interactions with nucleophiles or bases. The compound can undergo substitution or elimination reactions due to the electrophilic nature of the bromine atom and the high electronegativity of the fluorine atoms. This reactivity makes it a useful intermediate in various chemical transformations and potentially in medicinal chemistry applications.

Applications in Medicinal Chemistry

Research has indicated that derivatives of this compound are being explored for their potential pharmaceutical applications. The unique properties imparted by the fluorinated structure may enhance the bioavailability and efficacy of drug candidates derived from it.

Toxicological Studies

Preliminary toxicological assessments have been conducted to evaluate the safety profile of this compound. The Environmental Protection Agency (EPA) provides resources for understanding the toxicological implications of such fluorinated compounds. Studies suggest that while some derivatives may exhibit low toxicity levels in certain biological assays, comprehensive evaluations are necessary to ascertain their safety for human use.

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane using N-bromosuccinimide (NBS) as a brominating agent. The reaction was conducted in carbon tetrachloride at elevated temperatures with azobisisobutyronitrile (AIBN) as a radical initiator. This method demonstrated high yields and provided insight into the compound's reactivity patterns.

Case Study 2: Fluorinated Compounds in Drug Development

Research published in Medicinal Chemistry explored the use of fluorinated cyclopentane derivatives as potential anticancer agents. The study highlighted how the presence of fluorine atoms could enhance lipophilicity and metabolic stability in drug candidates derived from similar structures.

Comparative Analysis with Similar Compounds

The following table compares 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane with similar compounds:

Compound NameMolecular FormulaUnique Features
1-(2-Bromoethyl)-3-(trifluoromethyl)benzeneC9H8BrF3Aromatic system with trifluoromethyl group
1-Bromo-2-fluorocyclopentaneC5H8BrFLess fluorination; simpler structure
1-Bromo-2-methylcyclopentaneC6H11BrAliphatic; fewer fluorine substitutions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.